molecular formula C17H29ClN4O2 B5304598 (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine

(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine

Cat. No. B5304598
M. Wt: 356.9 g/mol
InChI Key: IYSVFTWWRVZJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine, also known as CNB-DMP, is a chemical compound that has been used in scientific research for its unique properties.

Scientific Research Applications

(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine has been used in scientific research as a fluorescent probe for studying protein-protein interactions. It can also be used to study the structure and function of cell membranes. Additionally, (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine has been used as a tool for studying the regulation of ion channels in neurons.

Mechanism of Action

(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine works by binding to specific proteins and causing them to fluoresce. This fluorescence can be used to track the movement and interactions of the proteins in real-time. The binding of (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine to proteins is reversible, allowing for multiple experiments to be performed using the same sample.
Biochemical and Physiological Effects:
(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine has been shown to have minimal effects on cell viability and function. It has also been shown to have low toxicity in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine.

Advantages and Limitations for Lab Experiments

One advantage of using (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine in lab experiments is its ability to track protein-protein interactions in real-time. It is also relatively easy to synthesize and purify. However, one limitation is that it may not bind to all proteins equally, which could limit its use in certain experiments.

Future Directions

There are several future directions for the use of (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine in scientific research. One direction is to study its use in tracking the movement and interactions of proteins in live cells. Another direction is to explore its use in studying the regulation of ion channels in neurons. Additionally, (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine could be used to study the structure and function of other biological membranes, such as those in bacteria and viruses.

Synthesis Methods

The synthesis of (4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine involves the reaction of 4-chloro-3-nitrobenzyl chloride with bis[3-(dimethylamino)propyl]amine in the presence of a base. The product is then purified using column chromatography.

properties

IUPAC Name

N'-[(4-chloro-3-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN4O2/c1-19(2)9-5-11-21(12-6-10-20(3)4)14-15-7-8-16(18)17(13-15)22(23)24/h7-8,13H,5-6,9-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSVFTWWRVZJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(4-chloro-3-nitrophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

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